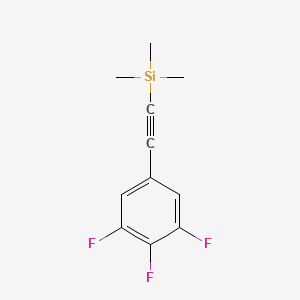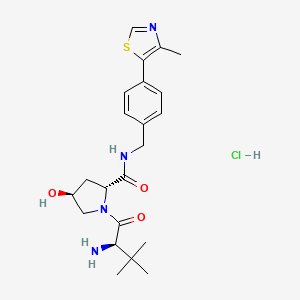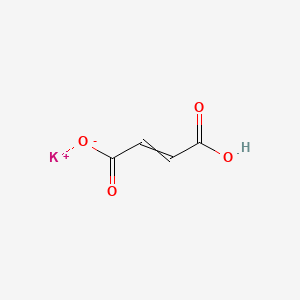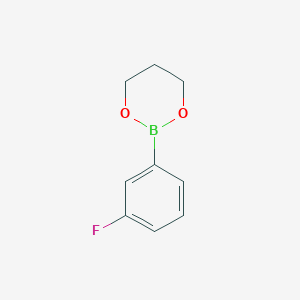
N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The tert-butyl group protects the hydroxyl group of serine, making it stable under basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline involves several steps:
Protection of the Amino Group: The amino group of L-serine is protected using the Fmoc group. This is typically achieved by reacting L-serine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Coupling with L-Proline: The protected L-serine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Peptides: Coupling reactions yield longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Solid-Phase Synthesis: Employed in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
Biology:
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by providing modified peptides.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Vaccine Research: Plays a role in the development of peptide-based vaccines.
Industry:
Biotechnology: Applied in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
Mechanism of Action
Mechanism: The compound acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl group of serine, ensuring stability under basic conditions.
Molecular Targets and Pathways:
Peptide Bond Formation: Facilitates the formation of peptide bonds between amino acids.
Protecting Group Chemistry: The Fmoc and tert-butyl groups are selectively removed under specific conditions to reveal reactive sites for further coupling.
Comparison with Similar Compounds
N-Alpha-Fmoc-o-tert-butyl-L-threonine: Similar structure but with a threonine residue instead of serine.
N-Fmoc-O-tert-butyl-L-serine: Lacks the proline residue, used in similar peptide synthesis applications.
N-Fmoc-N-methyl-O-tert-butyl-L-threonine: Contains a methylated threonine residue.
Uniqueness:
Combination of Protecting Groups: The presence of both Fmoc and tert-butyl groups provides dual protection, making it versatile in peptide synthesis.
Proline Residue: The inclusion of L-proline adds rigidity to the peptide chain, influencing the overall structure and function of the synthesized peptides.
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32) |
InChI Key |
ZEGKALAMRJSQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12505461.png)
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)

![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)




![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
